5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cinnamylsulfanyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 4H-1,2,4-triazol-3-amine with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cinnamylsulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The cinnamyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The cinnamylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-(phenylsulfanyl)-4H-1,2,4-triazol-3-amine: Similar structure but with a phenyl group instead of a cinnamyl group.
5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine: Contains a methyl group instead of a cinnamyl group.
Uniqueness
5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties
Biological Activity
5-(Cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its neuroprotective and antifungal effects.
- Molecular Formula : C₁₁H₁₂N₄S
- Molecular Weight : 232.31 g/mol
- CAS Number : 861924-94-9
Synthesis Overview
The synthesis of this compound typically involves the reaction of cinnamyl thiol with a suitable triazole precursor. The methodology can vary based on the desired purity and yield but generally includes nucleophilic substitution reactions that form the triazole ring while introducing the sulfanyl group.
Neuroprotective Effects
Recent studies have highlighted the potential of this compound as a neuroprotective agent. In vitro assays demonstrated that this compound significantly reduces the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases such as Parkinson's disease (PD).
Key Findings :
- Inhibition of α-syn Aggregation : The compound showed a reduction in α-syn aggregation levels by approximately 18% compared to control groups in Thioflavin T (Th-T) fluorescence assays .
- In Vivo Efficacy : In animal models of PD, it was observed that treatment with this compound alleviated symptoms associated with dopaminergic neuron degeneration induced by neurotoxins like MPTP .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies indicated that it exhibits significant antifungal activity against various strains.
Antifungal Activity Table :
Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Aspergillus flavus | 15 | 32 µg/mL |
Aspergillus niger | 17 | 16 µg/mL |
Mucor species | 14 | 64 µg/mL |
Candida albicans | 20 | 8 µg/mL |
These results suggest that the presence of the cinnamyl group enhances the antifungal activity of the triazole derivative .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Neuroprotective Mechanism : The compound appears to bind to regions on α-syn that are crucial for aggregation, thus preventing toxic oligomer formation .
- Antifungal Mechanism : It is believed that the triazole moiety disrupts fungal cell membrane integrity and interferes with ergosterol biosynthesis, leading to cell death .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted on mice models treated with MPTP demonstrated that administration of this compound led to significant preservation of dopaminergic neurons and improved motor function metrics compared to untreated controls.
Case Study 2: Antifungal Efficacy
In vitro testing against clinical isolates of Candida species showed that this compound effectively inhibited growth at lower concentrations than traditional antifungal agents like fluconazole.
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H3,12,13,14,15)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLHKQHGCKSOQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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